molecular formula C13H15Cl2NO2 B14603310 2,2-Dichloro-1-(2,2-dimethyl-5-phenyl-1,3-oxazolidin-3-yl)ethan-1-one CAS No. 60980-03-2

2,2-Dichloro-1-(2,2-dimethyl-5-phenyl-1,3-oxazolidin-3-yl)ethan-1-one

Cat. No.: B14603310
CAS No.: 60980-03-2
M. Wt: 288.17 g/mol
InChI Key: SXSNYZPSATVORJ-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(2,2-dimethyl-5-phenyl-1,3-oxazolidin-3-yl)ethan-1-one is a synthetic organic compound with the molecular formula C13H15Cl2NO2. This compound is characterized by the presence of a dichloromethyl group attached to an oxazolidine ring, which is further substituted with a phenyl group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(2,2-dimethyl-5-phenyl-1,3-oxazolidin-3-yl)ethan-1-one typically involves the reaction of 2,2-dimethyl-5-phenyl-1,3-oxazolidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, which is crucial for the large-scale synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(2,2-dimethyl-5-phenyl-1,3-oxazolidin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The dichloromethyl group can be substituted with nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the oxazolidine ring can lead to the formation of oxazolidinones.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of 2,2-dimethyl-5-phenyl-1,3-oxazolidin-3-ylmethanol.

    Oxidation: Formation of oxazolidinones.

Scientific Research Applications

2,2-Dichloro-1-(2,2-dimethyl-5-phenyl-1,3-oxazolidin-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(2,2-dimethyl-5-phenyl-1,3-oxazolidin-3-yl)ethan-1-one involves its interaction with nucleophilic sites in biological molecules. The dichloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in its use as a chemical intermediate and potential bioactive agent.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-1-(2,2-dimethyl-5-(pyridin-3-yl)oxazolidin-3-yl)ethan-1-one
  • 3-Benzhydryl-5-(chloromethyl)oxazolidin-2-one
  • 3-Benzyl-5-(chloromethyl)oxazolidin-2-one

Uniqueness

2,2-Dichloro-1-(2,2-dimethyl-5-phenyl-1,3-oxazolidin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both dichloromethyl and oxazolidine moieties makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

60980-03-2

Molecular Formula

C13H15Cl2NO2

Molecular Weight

288.17 g/mol

IUPAC Name

2,2-dichloro-1-(2,2-dimethyl-5-phenyl-1,3-oxazolidin-3-yl)ethanone

InChI

InChI=1S/C13H15Cl2NO2/c1-13(2)16(12(17)11(14)15)8-10(18-13)9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3

InChI Key

SXSNYZPSATVORJ-UHFFFAOYSA-N

Canonical SMILES

CC1(N(CC(O1)C2=CC=CC=C2)C(=O)C(Cl)Cl)C

Origin of Product

United States

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